1. Linagliptin* Compound Description: Linagliptin (8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione) is an orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes. It works by increasing incretin hormone levels (GLP-1 and GIP), which stimulate insulin secretion from the pancreas in a glucose-dependent manner []. Linagliptin exhibits high potency and selectivity for DPP-4 and is primarily metabolized via CYP3A4 [].* Relevance: Linagliptin shares a core 3-methyl-1H-purine-2,6(3H,7H)-dione structure with 8-(4-butylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. Both compounds possess substitutions at the 7 and 8 positions of the purine scaffold. While the specific substituents differ, the presence of these modifications at the same positions signifies a structural relationship.
3. 8-alkylamino substituted derivatives of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride * Compound Description: These derivatives, synthesized alongside the parent compound, were investigated for their cardiovascular activity, including effects on electrocardiograms, arrhythmias, and blood pressure. Notably, the 8-(2-morpholin-4-yl-ethylamino) derivative (compound 15 in the study) exhibited strong prophylactic antiarrhythmic properties [].* Relevance: These derivatives are structurally related to 8-(4-butylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione through their shared 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione core. The presence of an alkylamino substituent at the 8-position further connects these derivatives.
4. 5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)* Compound Description: ASP5854 is a novel, potent, and selective dual antagonist of adenosine A1 and A2A receptors []. It displays high affinity for both receptor subtypes with minimal species differences in its binding profile []. ASP5854 has demonstrated efficacy in animal models of Parkinson's disease by ameliorating motor impairments and exhibiting neuroprotective effects []. Furthermore, it has shown potential for improving cognitive function by reversing scopolamine-induced memory deficits [].* Relevance: While ASP5854 does not share the core purine structure, it is included due to its focus as a central nervous system-active compound. This suggests that 8-(4-butylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, based on its structural motifs, might also be explored for potential effects on similar pathways or targets.
5. 8‐(1‐(3‐phenyl‐1,2,4‐oxadiazol‐5‐yl)methyl)‐1H‐pyrazol‐4‐yl)‐1,3‐dipropyl‐1H‐purine‐2,6(3H,7H)‐dione (Compound 16)* Compound Description: This xanthine analog exhibits high affinity and selectivity for adenosine A2B receptors, with a reported selectivity of over 370-fold []. It represents a significant development in the field, as it was one of the first highly selective A2B antagonists discovered. * Relevance: Compound 16 shares the core 1H-purine-2,6(3H,7H)-dione structure with 8-(4-butylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, highlighting their structural relationship.
6. OSIP339391* Compound Description: OSIP339391 is a pyrrolopyrimidine-based compound that demonstrates high affinity for adenosine A2B receptors (Ki = 0.41 nM) and significant selectivity (70-fold) over other adenosine receptor subtypes []. It has been instrumental in advancing the understanding of A2B receptor pharmacology. * Relevance: Although OSIP339391 does not possess the exact core structure, it is categorized alongside 8-(4-butylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione due to its activity as an adenosine receptor ligand. This connection arises from the focus on purine-related scaffolds as potential modulators of adenosine receptors.
7. Triazolo, aminothiazole, quinazoline, and pyrimidin‐2‐amine analogs* Compound Description: These chemical classes represent a diverse group of compounds that have shown promise as adenosine A2B receptor antagonists []. They exhibit varying degrees of selectivity and affinity for the A2B receptor. * Relevance: While not structurally identical, the mention of these analogs alongside 8-(4-butylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suggests a shared interest in exploring heterocyclic compounds as potential adenosine receptor modulators. This highlights a broader chemical space being investigated for this target.
8. (S)PHPNECA* Compound Description: (S)PHPNECA has been a crucial tool in studying adenosine A2B receptors, serving as a potent but non-selective agonist for this receptor subtype []. It has been widely used to investigate the physiological and pathological roles of A2B receptors. * Relevance: (S)PHPNECA is included due to its historical importance as an early adenosine A2B receptor agonist. While not directly structurally related to 8-(4-butylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, its mention alongside the target compound underscores the ongoing research in identifying and characterizing ligands for this receptor.
9. LUF5835 and LUF5845* Compound Description: These compounds represent a novel class of non-ribose ligands that exhibit agonistic activity at adenosine A2B receptors []. LUF5835 acts as a full agonist, while LUF5845 demonstrates partial agonism at the A2B receptor []. Notably, these compounds show selectivity for A2B receptors over other adenosine receptor subtypes, making them valuable pharmacological tools []. * Relevance: Though their specific structures are not provided, the classification of LUF5835 and LUF5845 as non-ribose ligands for adenosine A2B receptors suggests a potential structural divergence from 8-(4-butylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. Nonetheless, their shared target and activity highlight the exploration of diverse chemical scaffolds for modulating adenosine receptor function.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.